molecular formula C22H22BrNO6 B11467389 5-(3-bromophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11467389
M. Wt: 476.3 g/mol
InChI Key: LWFKGYPCBDITHD-ZZEZOPTASA-N
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Description

5-(3-BROMOPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethoxyethyl group, a hydroxy group, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Addition of the Dimethoxyethyl Group: The dimethoxyethyl group can be added through an alkylation reaction using a suitable alkyl halide.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using a hydroxylating agent such as osmium tetroxide.

    Methoxybenzoylation: The methoxybenzoyl group can be added via an acylation reaction using a methoxybenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-(3-BROMOPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other pyrrole derivatives, such as:

Uniqueness

The uniqueness of 5-(3-BROMOPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential interactions with biological targets compared to its chloro- or fluoro- analogs.

Properties

Molecular Formula

C22H22BrNO6

Molecular Weight

476.3 g/mol

IUPAC Name

(4Z)-5-(3-bromophenyl)-1-(2,2-dimethoxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C22H22BrNO6/c1-28-16-9-7-13(8-10-16)20(25)18-19(14-5-4-6-15(23)11-14)24(22(27)21(18)26)12-17(29-2)30-3/h4-11,17,19,25H,12H2,1-3H3/b20-18-

InChI Key

LWFKGYPCBDITHD-ZZEZOPTASA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(OC)OC)C3=CC(=CC=C3)Br)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(OC)OC)C3=CC(=CC=C3)Br)O

Origin of Product

United States

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